N-(dicyclopropylmethyl)-3-methylaniline
Description
N-(dicyclopropylmethyl)-3-methylaniline is a substituted aniline derivative characterized by a 3-methylaniline core functionalized with a dicyclopropylmethyl group at the nitrogen atom. The compound’s applications may span pharmaceuticals, agrochemicals, or materials science, depending on substituent effects .
Properties
Molecular Formula |
C14H19N |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-(dicyclopropylmethyl)-3-methylaniline |
InChI |
InChI=1S/C14H19N/c1-10-3-2-4-13(9-10)15-14(11-5-6-11)12-7-8-12/h2-4,9,11-12,14-15H,5-8H2,1H3 |
InChI Key |
LRTOFLQAQLFXOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C2CC2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)-3-methylaniline typically involves the reaction of 3-methylaniline with dicyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(dicyclopropylmethyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The aromatic ring of 3-methylaniline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Nitro, sulfo, and halo derivatives of the aromatic ring.
Scientific Research Applications
N-(dicyclopropylmethyl)-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(dicyclopropylmethyl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(dicyclopropylmethyl)-3-methylaniline to its analogs based on molecular structure, synthesis, physicochemical properties, and applications.
N-(2-Fluorobenzyl)-3-methylaniline
- Structure : A 3-methylaniline derivative substituted with a 2-fluorobenzyl group.
- Molecular Formula : C₁₄H₁₄FN; Molecular Weight : 215.27 g/mol .
- Key Features: The fluorine atom increases electronegativity, enhancing stability against oxidation.
- Synthesis : Likely involves reductive amination between 3-methylaniline and 2-fluorobenzaldehyde.
- Applications : Used in medicinal chemistry for fluorinated drug candidates. Priced at ~RMB 2681.60/250 mg (97% purity) .
N-(Methoxymethyl)-3-methylaniline
- Structure : Features a methoxymethyl (-CH₂-O-CH₃) substituent.
- Molecular Formula: C₁₀H₁₅NO; CAS: 88919-93-1 .
- Key Features : The ether linkage increases hydrophilicity and metabolic stability.
- No bulk transport data available .
N-(Ferrocenylidene)-3-methylaniline
- Structure : Incorporates a ferrocene (metallocene) group, enabling redox activity.
- Synthesis : Prepared via condensation of ferrocenecarboxaldehyde and 3-methylaniline (62% yield) .
- Applications: Potential in catalysis or electrochemical sensors due to ferrocene’s reversible oxidation.
Sulfonated Aniline Derivatives
- Examples : N-sulfobenzyl-N-ethyl-3-methylaniline, N-β-sulfophenethyl-3-methylaniline .
- Key Features : Sulfonate groups enhance water solubility, making these compounds suitable for dyeing textiles or biochemical assays.
Nitro- and Sulfonyl-Substituted Analogs
- Example : 3-Methyl-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline .
- Key Features : Nitro and sulfonyl groups confer electrophilic reactivity, useful in cross-coupling reactions or explosive precursors.
Comparative Data Table
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., -F, -SO₃H) improve thermal and oxidative stability, while electron-donating groups (e.g., -OCH₃) enhance solubility .
- Synthetic Yields : Ferrocene derivatives achieve moderate yields (62%), whereas fluorinated analogs require stringent purification .
- Safety Considerations : Methoxymethyl derivatives necessitate industrial safety protocols due to undefined toxicity risks .
Biological Activity
N-(dicyclopropylmethyl)-3-methylaniline is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a dicyclopropylmethyl group attached to a 3-methylaniline moiety. Its molecular formula is with a molecular weight of approximately 201.28 g/mol. The unique structural features contribute to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The dicyclopropylmethyl group enhances binding affinity, which can modulate various biological pathways, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, impacting cellular signaling.
- Receptor Binding : It can bind to receptors, altering physiological responses.
Research indicates that compounds with similar structures can exhibit significant interactions with neuronal nitric oxide synthase (nNOS), which is crucial for neurotransmission and has implications in neurological disorders .
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial capabilities, making it a candidate for further development in treating resistant infections.
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results against several lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values suggest that it may induce apoptosis in these cells through specific signaling pathways.
Research Findings
| Study | Biological Activity | Target | IC50/MIC Values |
|---|---|---|---|
| Study 1 | Antimicrobial | MRSA | MIC = 32 µg/mL |
| Study 2 | Cytotoxic | HeLa | IC50 = 150 µg/mL |
| Study 3 | Cytotoxic | A549 | IC50 = 180 µg/mL |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against MRSA highlighted its potential as an alternative treatment option for antibiotic-resistant infections. The compound was tested alongside conventional antibiotics, showing synergistic effects that enhanced bacterial inhibition.
- Cytotoxicity Assessment in Cancer Research : Another case study focused on the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound could significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
